N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine
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Overview
Description
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, phenylboronic acid, and palladium catalysts under specific conditions such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~2~,N~7~,N~7~-Tetraethyl-9H-carbazole-2,7-diamine
- N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-phenyl-9H-carbazole-2,7-diamine
- N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-(4-methoxyphenyl)-9H-carbazole-2,7-diamine
Uniqueness
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its tetraethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
113991-86-9 |
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Molecular Formula |
C26H31N3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetraethyl-9-phenylcarbazole-2,7-diamine |
InChI |
InChI=1S/C26H31N3/c1-5-27(6-2)21-14-16-23-24-17-15-22(28(7-3)8-4)19-26(24)29(25(23)18-21)20-12-10-9-11-13-20/h9-19H,5-8H2,1-4H3 |
InChI Key |
DDDPKXSAONWZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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